5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is known for its complex structure, which includes a bromine atom, a phenylpiperazine moiety, and a furan carboxamide group. It has been studied for its potential use in treating various diseases, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenylpiperazine group. The final step involves the bromination of the compound and the addition of the furan carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening methods can also help in identifying the most effective catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions to prevent side reactions.
Substitution: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides, often used in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile or electrophile used .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant for its potential use in treating Alzheimer’s disease . The compound may also interact with other molecular pathways, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar core structure but lacks the bromine and furan carboxamide groups.
5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine: This compound has a similar brominated pyrimidine core but differs in the substituents on the piperazine ring.
Uniqueness
5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the bromine atom and the furan carboxamide group enhances its reactivity and potential therapeutic effects compared to similar compounds .
Properties
IUPAC Name |
5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O2/c20-17-7-6-16(27-17)18(26)23-14-12-21-19(22-13-14)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCJQHZIIIUEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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